![molecular formula C22H22N2O3S B6135572 N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6135572.png)
N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways that regulate immune responses, and their dysregulation has been implicated in various autoimmune disorders and inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and other autoimmune diseases.
Mecanismo De Acción
BMS-986165 selectively inhibits TYK2, which plays a key role in the signaling pathways of several cytokines involved in immune responses, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and dampens the immune response, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. The compound has also been evaluated for its safety and tolerability in healthy volunteers and patients with psoriasis and lupus. In these studies, BMS-986165 was generally well-tolerated, with no serious adverse events reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and improves the safety profile of the compound. However, the selectivity of BMS-986165 may also limit its efficacy in certain disease indications where other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members play a more prominent role. In addition, the pharmacokinetics and pharmacodynamics of BMS-986165 may vary depending on the disease indication and patient population, which could impact the optimal dosing regimen.
Direcciones Futuras
BMS-986165 represents a promising new approach for the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on evaluating the efficacy and safety of BMS-986165 in clinical trials, as well as exploring its potential for combination therapy with other targeted therapies or immunomodulatory agents. In addition, further studies are needed to elucidate the molecular mechanisms of TYK2 inhibition by BMS-986165 and to identify biomarkers that can predict patient response to the compound.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methylphenylboronic acid with benzylamine to form the corresponding boronic acid intermediate. This intermediate is then coupled with N-(phenylsulfonyl)glycine methyl ester to form the target compound. The synthesis has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied in preclinical models of inflammatory diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, BMS-986165 has been shown to reduce inflammation and improve disease symptoms. The compound has also been evaluated in vitro and in vivo for its selectivity and potency against TYK2 and other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKBXPKHUQAPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.